
Inosine tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine tetraphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It consists of an inosine molecule linked to four phosphate groups. This compound is involved in cellular signaling and energy transfer, making it a crucial component in the study of cellular metabolism and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine tetraphosphate can be synthesized through several methods. One efficient approach is the one-pot synthesis from inosine 5’-phosphoropiperidate. This method involves the use of 4,5-dicyanoimidazole as an activating agent, which significantly enhances the reaction rate and yield . The reaction is typically carried out under an atmosphere of dry argon to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves the condensation of nucleoside monophosphates and nucleoside diphosphates or triphosphates using various activated reagents. These methods, while effective, can be low yielding and require extensive purification steps to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Inosine tetraphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. It is particularly susceptible to hydrolysis by nucleoside tetraphosphate hydrolase, which breaks it down into inosine triphosphate and phosphate .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and is catalyzed by enzymes such as nucleoside tetraphosphate hydrolase. The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity .
Major Products Formed: The primary products of this compound hydrolysis are inosine triphosphate and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Applications De Recherche Scientifique
Inosine tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzyme kinetics.
Biology: this compound plays a role in cellular signaling and energy transfer, making it a valuable tool in the study of cellular metabolism.
Mécanisme D'action
Inosine tetraphosphate exerts its effects through several mechanisms. It acts as a signaling molecule, influencing various cellular pathways. One of its primary targets is the adenosine receptor family, which includes A1, A2A, A2B, and A3 receptors . By binding to these receptors, this compound can modulate cellular responses such as inflammation, immune function, and energy metabolism .
Comparaison Avec Des Composés Similaires
Inosine tetraphosphate is unique compared to other nucleotides due to its four phosphate groups, which confer distinct biochemical properties. Similar compounds include:
Inosine triphosphate: An intermediate in purine metabolism with three phosphate groups.
Adenosine tetraphosphate: Another nucleotide with four phosphate groups, but with adenosine instead of inosine as the nucleoside.
Guanosine tetraphosphate: Similar to this compound but with guanosine as the nucleoside.
This compound’s unique structure allows it to participate in specific biochemical reactions and signaling pathways that other nucleotides cannot, highlighting its importance in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
66302-64-5 |
|---|---|
Formule moléculaire |
C10H16N4O17P4 |
Poids moléculaire |
588.15 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N4O17P4/c15-6-4(28-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
CNCKBPIZHHRXIO-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


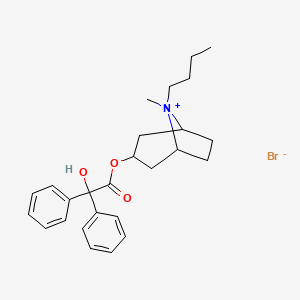

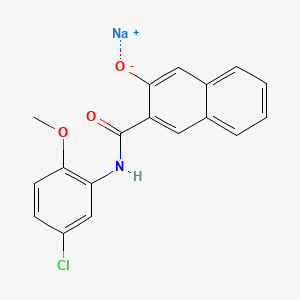
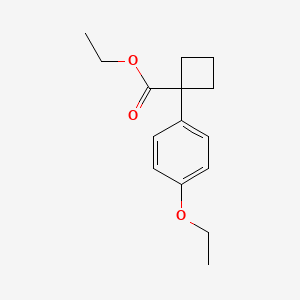


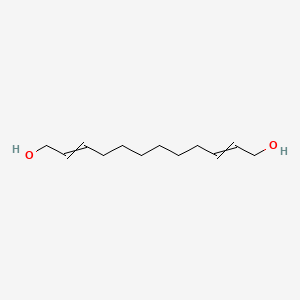
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)

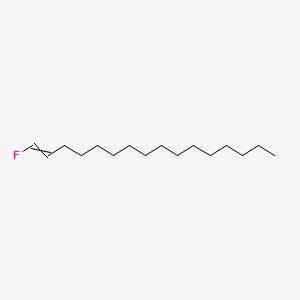

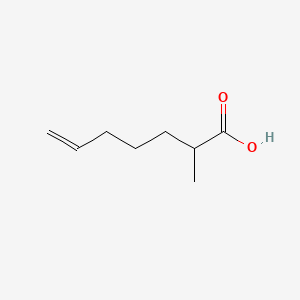

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
